H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2

Description

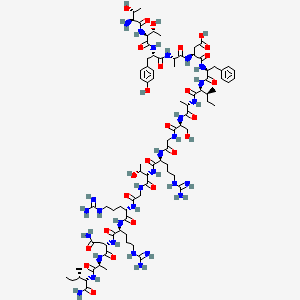

H-Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 is a synthetic 19-amino acid peptide with an amidated C-terminus. The peptide also features threonine (Thr), serine (Ser), and tyrosine (Tyr) residues, which could contribute to solubility, phosphorylation sites, or receptor binding. While direct functional data for this peptide is sparse in the provided evidence, its structural motifs resemble those of bioactive peptides involved in signaling, antimicrobial activity, or therapeutic applications .

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H137N29O26/c1-11-38(3)62(66(87)124)110-69(127)42(7)100-75(133)54(33-57(85)119)107-72(130)51(23-18-30-96-84(92)93)104-71(129)49(21-16-28-94-82(88)89)102-59(121)36-98-79(137)64(44(9)116)112-73(131)50(22-17-29-95-83(90)91)103-58(120)35-97-70(128)56(37-114)109-68(126)41(6)101-80(138)63(39(4)12-2)111-77(135)53(31-46-19-14-13-15-20-46)106-76(134)55(34-60(122)123)105-67(125)40(5)99-74(132)52(32-47-24-26-48(118)27-25-47)108-81(139)65(45(10)117)113-78(136)61(86)43(8)115/h13-15,19-20,24-27,38-45,49-56,61-65,114-118H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,119)(H2,87,124)(H,97,128)(H,98,137)(H,99,132)(H,100,133)(H,101,138)(H,102,121)(H,103,120)(H,104,129)(H,105,125)(H,106,134)(H,107,130)(H,108,139)(H,109,126)(H,110,127)(H,111,135)(H,112,131)(H,113,136)(H,122,123)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKPRCIHSIITEH-HQAKDUOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H137N29O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1969.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final peptide product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

This compound is utilized as a fundamental building block in peptide synthesis. Peptides are essential for developing new pharmaceutical drugs and therapies. The sequence of amino acids in H-Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 allows for the construction of more complex peptides that can exhibit specific biological activities .

Biotechnology

Enhancement of Recombinant Protein Production

In biotechnology, this compound is employed to enhance the production of recombinant proteins. Its structural properties facilitate more efficient bioprocesses, making it valuable in the development of biopharmaceuticals and therapeutic proteins .

Neuroscience Research

Understanding Neuropeptides

The compound plays a significant role in neuroscience research, particularly in the study of neuropeptides. Researchers utilize it to investigate brain functions and mechanisms underlying neurological disorders. This peptide's structure may help elucidate the interactions between neuropeptides and their receptors, contributing to potential treatments for conditions such as depression and anxiety .

Diagnostic Applications

Assay Development

this compound is also applied in diagnostic assays for detecting specific biomolecules. Its utility in clinical laboratories aids in the development of diagnostic tools that can identify diseases at an early stage, thus improving patient outcomes .

Table 1: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for constructing complex peptides for pharmaceuticals | Drug development |

| Biotechnology | Enhances recombinant protein production | Biopharmaceuticals |

| Neuroscience Research | Studies neuropeptide interactions to understand brain functions | Research on depression treatments |

| Diagnostic Applications | Used in assays for biomolecule detection | Early disease identification |

Case Study: Neuroscience Research

In a study exploring the effects of neuropeptides on mood regulation, this compound was administered to animal models. The results indicated significant changes in behavior consistent with mood enhancement, suggesting its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, and other proteins to exert their effects. For example, peptides can bind to cell surface receptors and trigger intracellular signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Key Structural Features :

- Length : 19 residues.

- Charge : Predominantly positive (due to 4 Arg residues).

- Hydrophobicity : Moderate, with hydrophobic residues (Phe, Ile, Ala) balanced by polar/charged residues (Asp, Asn, Thr).

- Post-translational modification : C-terminal amidation, which may enhance proteolytic stability .

The peptide’s structural and functional characteristics can be contextualized against shorter peptides and analogs described in the evidence. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Charge and Membrane Interaction: The target peptide’s +3 to +4 charge at physiological pH is comparable to the therapeutic peptide in (+3) and the arginine-rich peptide in (+6). In contrast, H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 has a lower charge (+1), limiting its utility in charge-dependent applications .

Stability and Modifications: The C-terminal amidation in the target peptide and H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 may reduce degradation by carboxypeptidases, enhancing half-life compared to non-amidated analogs .

Functional Hypotheses :

- The arginine-rich region (Arg-Thr-Gly-Arg-Arg) in the target peptide mirrors motifs in ’s peptide, which is hypothesized to penetrate cells or bind DNA/RNA .

- Unlike the therapeutic peptide in , the target peptide lacks tryptophan (Trp), a residue critical for hydrophobic interactions in some drug candidates .

Safety and Handling :

- Similar to H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, the target peptide likely requires laboratory precautions (e.g., avoiding ingestion, using PPE) despite lacking explicit hazard classification .

Biological Activity

H-Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2, commonly known as PKI (5-24), is a peptide derived from the protein kinase inhibitor domain. This peptide has garnered attention for its significant biological activities, particularly as an inhibitor of protein kinase A (PKA), which plays a crucial role in various cellular processes including metabolism, gene expression, and cell proliferation.

- Molecular Formula : C84H137N29O

- Molecular Weight : 2222.38 g/mol

- CAS Number : 99534-03-9

- Synonyms : PKA Inhibitor IV, PKI (5-24), TTYADFIASGRTGRRNAIHD

The primary mechanism of action for this compound is through the inhibition of PKA activity. PKA is a critical enzyme in the signaling pathways that regulate numerous physiological functions. By inhibiting PKA, this peptide can modulate various downstream effects, including:

- Regulation of Metabolism : Inhibition of PKA can lead to altered glucose and lipid metabolism.

- Cell Proliferation : The peptide may affect cell cycle progression and apoptosis.

- Signal Transduction : It plays a role in modulating responses to hormones and neurotransmitters.

1. Antioxidant Activity

Peptides containing aromatic amino acids like tyrosine and phenylalanine exhibit significant antioxidant properties. These amino acids can donate protons to free radicals, thus neutralizing oxidative stress in cells . The presence of such residues in this compound suggests potential antioxidant activities.

2. Antinociceptive Effects

Research indicates that peptides similar to H-Thr-Thr-Tyr have shown analgesic properties by interacting with opioid receptors . This could open avenues for pain management therapies.

3. ACE Inhibition

The peptide's structure may also contribute to angiotensin-converting enzyme (ACE) inhibition, which is beneficial for managing hypertension. Studies have shown that peptides with specific sequences can effectively inhibit ACE activity .

Case Study 1: PKA Inhibition and Cancer Therapy

In a study exploring cancer therapies, this compound was tested for its ability to inhibit tumor growth in vitro. Results indicated that the peptide effectively reduced cell viability in cancer cell lines by inhibiting PKA-mediated pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this peptide against oxidative stress-induced neuronal damage. The findings suggested that the peptide could mitigate cell death through its antioxidant properties, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What methodologies are recommended for the solid-phase synthesis of this peptide to ensure high purity and yield?

- Methodological Answer :

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Select resins (e.g., Rink amide) compatible with the C-terminal amide group .

- Optimize coupling efficiency using activators like HBTU/HOBt and monitor via Kaiser tests. Introduce tert-butyl or Trt protecting groups for side chains (e.g., Arg, Thr) to prevent side reactions .

- Cleave the peptide from the resin with TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) .

Q. How can researchers optimize structural characterization of this peptide using analytical techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to confirm molecular weight, ensuring isotopic resolution matches theoretical values .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., PBS) and under varying pH conditions to assess conformational stability .

- NMR Spectroscopy : Employ 2D H-C HSQC in DO or DMSO-d to resolve backbone and side-chain assignments, noting potential aggregation artifacts .

Q. What steps ensure reproducibility in synthesis protocols for batch-to-batch consistency?

- Methodological Answer :

- Standardize reaction conditions (temperature, solvent ratios, coupling times) using Design of Experiments (DOE) to identify critical variables (e.g., resin swelling time, reagent stoichiometry) .

- Validate purity thresholds (>95% via HPLC) and lyophilize under controlled conditions (pH 7.4, −80°C) to prevent degradation .

Advanced Research Questions

Q. What computational strategies predict the tertiary structure and interaction mechanisms of this peptide with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding dynamics over ≥100 ns trajectories. Validate against CD/NMR data .

- Docking Studies : Apply AutoDock Vina to model interactions with receptors (e.g., GPCRs), prioritizing residues with high solvent accessibility (e.g., Arg-rich regions) .

Q. How should conflicting bioactivity data be analyzed to determine causative factors?

- Methodological Answer :

- Systematic Error Analysis : Compare assay conditions (e.g., cell line variability, buffer ionic strength) using ANOVA to isolate confounding variables .

- Replicate Studies : Conduct dose-response curves in triplicate across independent labs, adhering to NIH preclinical guidelines for statistical power (n ≥ 3) .

Q. What in vitro/in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) studies?

- Methodological Answer :

- In Vitro : Use Caco-2 monolayers for permeability assays and liver microsomes for metabolic stability tests (CYP450 inhibition screening) .

- In Vivo : Employ murine models with subcutaneous administration, monitoring plasma half-life via LC-MS/MS. For PD, target tissues (e.g., brain, liver) should be analyzed for peptide accumulation .

Q. How can multi-omics data integration elucidate functional pathways influenced by this peptide?

- Methodological Answer :

- Proteomics : Perform LC-MS/MS on treated vs. control samples to identify differentially expressed proteins (e.g., MAPK pathway regulators) .

- Transcriptomics : Use RNA-seq with pathway enrichment tools (DAVID, KEGG) to map gene networks. Cross-validate with CRISPR/Cas9 knockouts of candidate targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.